molecular formula C20H20N4O7S3 B2617316 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 896007-49-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B2617316
M. Wt: 524.58
InChI Key: UZUFYUGVBNANFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H20N4O7S3 and its molecular weight is 524.58. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds containing thiadiazole and pyran moieties, similar to the one , have been widely studied for their diverse biological activities. For instance, thiadiazole derivatives have shown promising antibacterial and antifungal properties. The synthesis and QSAR studies of such compounds reveal their potential as novel classes of antibacterial agents, particularly effective against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, pyran derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the significance of the pyran core in medicinal chemistry (Elmagd et al., 2017).

Interactions with Biological Targets

The interaction of thiadiazole and pyran derivatives with biological targets is an area of keen interest. For example, certain pyrazole and thiadiazole derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities, showing significant potential in this domain (Kumar, 2022). This highlights the possibility of the compound to interact with biological systems in a manner that could be beneficial for the development of new therapeutic agents.

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7S3/c1-4-17(26)21-19-22-23-20(33-19)32-11-13-9-15(25)16(10-30-13)31-18(27)12-5-7-14(8-6-12)34(28,29)24(2)3/h5-10H,4,11H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUFYUGVBNANFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

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